molecular formula C14H13FN2O B10966969 1-(2-Fluorobenzyl)-3-phenylurea

1-(2-Fluorobenzyl)-3-phenylurea

Cat. No.: B10966969
M. Wt: 244.26 g/mol
InChI Key: UHVDQNGPVPUFRR-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-phenylurea is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of N-phenylurea derivatives, which are recognized as privileged scaffolds in the development of biologically active molecules . The phenylurea core is a versatile structure that can be optimized to interact with various enzymatic targets. This compound serves as a valuable building block for researchers investigating novel therapeutic agents. Phenylurea derivatives have been extensively studied for their potential in several areas, including as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) for immuno-oncology , and as key pharmacophores in multi-kinase inhibitors and histone deacetylase (HDAC) inhibitors for cancer research . The specific substitution pattern on the phenylurea core, such as the 2-fluorobenzyl group in this molecule, is a critical parameter for modulating potency, selectivity, and pharmacokinetic properties . Researchers can utilize this compound as a starting point for structure-activity relationship (SAR) studies or as an intermediate in the synthesis of more complex target molecules. Please Note: Key data for a comprehensive product description, including a specific CAS Number, exact molecular formula, detailed appearance, and solubility information for this specific compound, was not available in the search results and should be added from your internal specifications. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-phenylurea

InChI

InChI=1S/C14H13FN2O/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h1-9H,10H2,(H2,16,17,18)

InChI Key

UHVDQNGPVPUFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluorobenzyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzylamine with phenyl isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or toluene. The general reaction scheme is as follows:

2-Fluorobenzylamine+Phenyl isocyanateThis compound\text{2-Fluorobenzylamine} + \text{Phenyl isocyanate} \rightarrow \text{this compound} 2-Fluorobenzylamine+Phenyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
1-(2-Fluorobenzyl)-3-phenylurea has been studied for its inhibitory effects on receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression. Its ability to inhibit these pathways makes it a candidate for anticancer therapies. For instance, studies have demonstrated that compounds with similar urea structures exhibit promising anticancer activity due to their interaction with various molecular targets involved in tumor growth and metastasis .

Antimalarial Activity
Research has indicated that urea derivatives, including those similar to this compound, can exhibit antimalarial properties. A study reported the synthesis of various phenylurea derivatives that showed activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) highlighted that modifications at the urea moiety could enhance biological activity while maintaining selectivity against mammalian cells .

Structure-Activity Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR models have been employed to predict the biological activity of this compound and its derivatives based on their chemical structure. Such analyses help in understanding how different substituents on the urea moiety influence the compound's efficacy and safety profile. For example, lipophilicity has been identified as a critical factor affecting the antimalarial activity of related compounds .

Agrochemical Applications

Pesticidal Properties
Urea derivatives are also explored for their agrochemical applications, particularly as pesticides. The unique properties of this compound allow it to interact effectively with biological targets in pests, potentially leading to novel pest control agents . The effectiveness of these compounds often hinges on their ability to penetrate biological membranes and disrupt metabolic processes in target organisms.

Synthesis and Optimization Studies

Synthetic Methodologies
The synthesis of this compound can be achieved through various methodologies, often involving straightforward one-pot reactions that avoid complex purification processes such as column chromatography. Optimizing reaction conditions, such as solvent choice and temperature, has been shown to significantly affect yield and purity .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 (μM)Selectivity Index
This compoundAnticancerTBDTBD
Related Urea DerivativeAntimalarial0.0954
Phenyl Urea DerivativePesticidalTBDTBD

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of urea derivatives demonstrated that modifications at the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines. The findings suggest that further exploration of structural modifications could lead to more potent anticancer agents.

Case Study 2: Antimalarial Drug Development
In another investigation focusing on antimalarial drug development, a series of phenylurea derivatives were synthesized and tested against Plasmodium falciparum. The results indicated that specific substitutions at the urea position led to increased activity and selectivity, paving the way for new therapeutic options against malaria .

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-phenylurea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorobenzyl group can enhance the compound’s ability to penetrate cell membranes, while the phenylurea moiety can interact with specific binding sites.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Electronegativity : The 2-fluorobenzyl group in 1-(2-fluorobenzyl)-3-phenylurea enhances hydrogen-bonding capacity compared to chloro or methoxy substituents, influencing solubility and crystallinity .
  • Bioactivity : Forchlorfenuron’s 2-chloropyridinyl group confers plant growth regulatory activity but may lead to undesirable metabolites in crops . In contrast, the 2-fluorobenzyl moiety in this compound is critical for its role in riociguat’s mechanism as a soluble guanylate cyclase stimulator .

Pharmaceutical Relevance

  • Riociguat: Incorporates this compound as a core structure, leveraging fluorine’s electronegativity for improved binding to the NO-sGC pathway .

Crystal Structure and Intermolecular Interactions

  • This compound : Exhibits hydrogen bonds between urea NH groups and adjacent molecules, stabilizing its crystal lattice .
  • 1-(2-Chlorophenyl)-3-cycloheptylurea : Features weaker C–H···O interactions compared to fluorine analogs, resulting in less dense molecular packing .

Q & A

Q. What are the standard synthetic routes for 1-(2-Fluorobenzyl)-3-phenylurea, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via condensation reactions between fluorobenzylamine derivatives and phenyl isocyanate. A common method involves stepwise addition of 2-fluorobenzylamine to phenyl isocyanate under anhydrous conditions, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Reaction optimization includes controlling temperature (25–40°C) and solvent choice (e.g., glyme or THF), with yields ranging from 67% to 93% depending on substituent bulkiness . Post-synthesis purification via recrystallization (ethanol or glyme) or column chromatography (silica gel, gradient elution) is critical to isolate the pure product.

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • IR Spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹), C=O (urea) at ~1650 cm⁻¹, and aromatic C-F vibrations (~1220 cm⁻¹) .
  • NMR :
  • ¹H NMR (DMSO-d₆): Aromatic protons (δ 6.8–7.4 ppm), urea NH (δ ~8.1 ppm, broad), and CH₂ from the fluorobenzyl group (δ ~4.3 ppm) .
  • ¹³C NMR : Carbonyl (C=O) at ~155 ppm and fluorinated aromatic carbons (J coupling ~245 Hz) .
    Mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 259.1 (calculated for C₁₄H₁₂FN₂O⁺) .

Q. What strategies improve the solubility of this compound in aqueous buffers for in vitro assays?

The compound’s low aqueous solubility (logP ~2.8) can be addressed by:

  • Co-solvents (e.g., DMSO ≤1% v/v).
  • Micellar encapsulation using surfactants like Tween-80.
  • Structural modifications, such as adding polar substituents (e.g., hydroxyl groups) to the phenyl ring, though this may alter bioactivity .

Advanced Research Questions

Q. How does this compound interact with biological targets like HDAC or EphA2, and what computational tools validate these interactions?

Molecular docking studies (AutoDock Vina, Schrödinger Suite) suggest the fluorobenzyl group occupies hydrophobic pockets in HDAC enzymes, while the urea moiety forms hydrogen bonds with catalytic residues (e.g., Asp101 in HDAC1). MD simulations (GROMACS) over 100 ns reveal stable binding (RMSD <2 Å) . Competitive inhibition assays (IC₅₀ ~0.8–2.4 µM against HDAC isoforms) corroborate computational predictions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different cell lines?

Discrepancies in IC₅₀ values (e.g., HCT116 vs. MCF7 cells) may arise from:

  • Cell-specific uptake : Assess intracellular concentration via LC-MS.
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate target pathways.
  • Assay conditions : Standardize metrics (e.g., ATP-based vs. resazurin assays) and incubation times (24–72 hr) .

Q. What role do hydrogen-bonding networks play in the stability of this compound’s crystal structure, and how does this affect its bioactivity?

X-ray crystallography (CCDC 2005876) reveals intermolecular N-H···O=C hydrogen bonds (2.8–3.1 Å) between urea groups, stabilizing the lattice. This rigidity enhances binding to targets like EphA2 by pre-organizing the pharmacophore. Temperature-dependent solubility studies (25–37°C) correlate lattice stability with reduced aggregation in biological matrices .

Methodological Insights

Q. What analytical workflows are recommended for quantifying this compound in complex biological matrices?

  • Sample prep : Protein precipitation (acetonitrile) followed by SPE (C18 cartridges).
  • HPLC : C18 column, mobile phase (acetonitrile/0.1% formic acid), retention time ~6.2 min.
  • Detection : ESI-MS/MS in MRM mode (m/z 259.1 → 123.0) with LOD 0.1 ng/mL .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Systematic modifications include:

  • Fluorine position : 2-F vs. 3-F substitution alters steric bulk and electronic effects (Hammett σₚ ~0.06).
  • Urea linker replacement : Thiourea or carbamate analogs reduce metabolic liability but may decrease solubility.
  • Phenyl ring substitution : Electron-withdrawing groups (e.g., Cl, NO₂) enhance HDAC inhibition (ΔIC₅₀ ~40%) .

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